1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine
Overview
Description
“1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine” is a compound that belongs to the benzimidazole class . Benzimidazoles are known for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in various studies . For example, one method involves the reaction of o-phenylenediamine with glycine under certain conditions .Molecular Structure Analysis
The molecular structure of “1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine” can be represented by the linear formula C12H17N3 . The InChI code for this compound is 1S/C12H17N3/c1-7(2)11(13)12-14-9-5-4-8(3)6-10(9)15-12/h4-7,11H,13H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine” include a molecular weight of 203.29 . It is a solid at room temperature .Scientific Research Applications
Medicine: Antimicrobial Applications
This compound has shown promise in the medical field due to its antimicrobial properties. Derivatives of imidazole, which is structurally related to benzimidazole, have been reported to exhibit a broad range of biological activities, including antibacterial and antifungal effects . This suggests that 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine could be a valuable asset in developing new antimicrobial agents, particularly in the fight against drug-resistant strains of bacteria and fungi.
Agriculture: Pesticide Development
In agriculture, the benzimidazole moiety is known for its use in pesticides. The structural similarity of 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine to other benzimidazole derivatives used as fungicides and nematicides suggests potential applications in protecting crops from pests and diseases. Its development could lead to more effective and possibly safer agricultural chemicals .
Materials Science: Polymer Synthesis
Benzimidazole derivatives are used in materials science for the synthesis of polymers with specific properties. The compound could be utilized to create novel polymers with unique characteristics such as thermal stability, electrical conductivity, or photoluminescence, which are valuable in various industrial applications .
Environmental Science: Pollutant Degradation
The compound’s potential role in environmental science could be in the degradation of pollutants. Its chemical structure may allow it to interact with and break down harmful substances in the environment, contributing to cleaner air and water. Research into this application could lead to new methods for environmental remediation .
Analytical Chemistry: Chromatography
In analytical chemistry, benzimidazole derivatives can be used as stationary phases in chromatography. 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine could be explored for its effectiveness in separating chemical mixtures, aiding in the analysis of complex samples in research and industry .
Biochemistry: Enzyme Inhibition
Finally, in biochemistry, the compound could be investigated for its potential as an enzyme inhibitor. Benzimidazole derivatives often interact with biological macromolecules, which means this compound might be used to regulate enzymatic reactions, with implications for both basic research and the development of therapeutic drugs .
Future Directions
Benzimidazole derivatives, including “1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine”, hold promise for the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of advanced software for further development .
Mechanism of Action
Target of Action
It is known that benzimidazole compounds, which this molecule is a derivative of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse therapeutic effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific pathway and target involved.
Pharmacokinetics
Benzimidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the particular target and pathway involved.
properties
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-8(12)11-13-9-5-4-7(2)6-10(9)14-11/h4-6,8H,3,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIXCLRTQDOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(N1)C=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656079 | |
Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine | |
CAS RN |
884504-85-2 | |
Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.